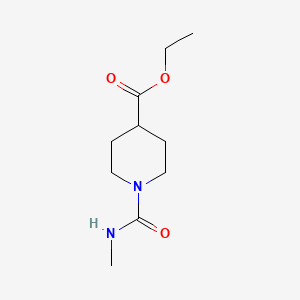
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography .
化学反应分析
Types of Reactions
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives .
科学研究应用
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or agonist of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Ethyl piperidine-4-carboxylate: Similar in structure but lacks the methylcarbamoyl group.
Ethyl 4-amino-1-piperidinecarboxylate: Contains an amino group instead of a methylcarbamoyl group.
Uniqueness
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group enhances its reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and drug development .
生物活性
Ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including its mechanisms of action, efficacy in various biological assays, and implications for drug development.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The structure can be represented as follows:
Where x,y,z,w represent the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound has been explored primarily through its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of specific enzymes involved in disease processes.
- Inhibition of Enzymatic Activity : Studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : Some derivatives have shown significant antioxidant activity by inhibiting lipid peroxidation and reducing oxidative stress markers. This is particularly relevant in conditions characterized by oxidative damage .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, with some studies indicating a reduction in edema in animal models .
Efficacy in Biological Assays
The efficacy of this compound has been assessed through various biological assays:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, indicating their potency against specific targets. For example, compounds with similar structures have shown IC50 values ranging from low micromolar to nanomolar concentrations against AChE .
- Case Studies : In a study focused on piperidine derivatives, several compounds demonstrated significant inhibition of AChE with IC50 values as low as 47 μM, suggesting that modifications to the piperidine core can enhance biological activity .
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with other related compounds is useful:
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity Description |
|---|---|---|---|
| This compound | Acetylcholinesterase | TBD | Potential AChE inhibitor; further studies needed |
| Nipecotic Acid Derivatives | Acetylcholinesterase | 47 | Significant AChE inhibition; potential for AD treatment |
| Benzoylpiperidine Derivative | MAGL | 0.84 | Notable antiproliferative activity in cancer cells |
属性
CAS 编号 |
67626-47-5 |
|---|---|
分子式 |
C10H18N2O3 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
ethyl 1-(methylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-9(13)8-4-6-12(7-5-8)10(14)11-2/h8H,3-7H2,1-2H3,(H,11,14) |
InChI 键 |
XTBGRJARFVTQPO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















